molecular formula C10H12ClN3O2 B13605184 1-(5-Chloro-2-nitrophenyl)piperazine

1-(5-Chloro-2-nitrophenyl)piperazine

Cat. No.: B13605184
M. Wt: 241.67 g/mol
InChI Key: KNBXZNOINBXAQT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrophenyl)piperazine (PubChem CID: 2737362) is a chemical compound with the molecular formula C10H12ClN3O2, intended for research and development use only . This nitrophenylpiperazine derivative serves as a valuable scaffold in medicinal chemistry research, particularly in the design and synthesis of novel enzyme inhibitors. While direct studies on this specific chloro-nitro analogue are limited in the public domain, research on structurally related nitrophenylpiperazines reveals significant potential. For instance, nitrophenylpiperazine derivatives have been designed and synthesized as novel tyrosinase inhibitors, with some analogues demonstrating significant inhibitory effects in the micromolar range (e.g., IC50 = 72.55 µM for a related indole-bearing compound) . The piperazine ring in such structures provides a optimal balance of flexibility and rigidity to correctly orient substituents within enzyme active sites, while the electron-withdrawing nitro group can be crucial for forming hydrogen-bond interactions with the target enzyme, enhancing inhibitory potency . Furthermore, other phenylpiperazine analogues are investigated in pharmacological research for their activity on the central nervous system, acting as selective partial serotonin releasing agents with high potency at the nanomolar level . This suggests the 1-(5-Chloro-2-nitrophenyl)piperazine core is a versatile intermediate for developing new chemical entities for neuroscience and biochemistry research. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBXZNOINBXAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-nitrophenyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-nitrophenyl)piperazine, a substituted nitrophenylpiperazine of interest in medicinal chemistry. While specific data for this compound is not extensively documented in publicly available literature, this guide extrapolates from established synthetic methodologies and structure-activity relationships of analogous compounds to present a scientifically grounded exploration of its synthesis, characterization, and potential applications. The piperazine moiety is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] This document serves as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Substituted Phenylpiperazines in Medicinal Chemistry

The piperazine ring is a versatile heterocyclic scaffold frequently incorporated into the design of therapeutic agents due to its unique physicochemical properties.[1][4] Its ability to engage in various non-covalent interactions and its presence in numerous approved drugs underscore its importance in medicinal chemistry.[4] Phenylpiperazine derivatives, in particular, have garnered significant attention for their diverse pharmacological profiles, including but not limited to, anticancer, antimicrobial, and antipsychotic activities.[1][2][3] The introduction of substituents on the phenyl ring, such as chloro and nitro groups, can profoundly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

This guide focuses on the synthesis and characterization of 1-(5-chloro-2-nitrophenyl)piperazine, a molecule that combines the recognized pharmacophore of piperazine with a substituted nitrophenyl group. The insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

Physicochemical Properties

PropertyPredicted Value
CAS Number Not assigned
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.
pKa The piperazine nitrogen atoms confer basicity to the molecule.

Synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine

A plausible and commonly employed synthetic route for 1-(5-chloro-2-nitrophenyl)piperazine involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group by the nucleophilic piperazine.

Proposed Synthetic Pathway

Synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine Synthetic Pathway reagent1 Piperazine intermediate 1-(5-Chloro-2-nitrophenyl)piperazine reagent1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagent2 2,4-Dichloronitrobenzene reagent2->intermediate

Caption: Proposed synthesis of 1-(5-chloro-2-nitrophenyl)piperazine.

Experimental Protocol

Materials:

  • 2,4-Dichloronitrobenzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichloronitrobenzene (1.0 eq) in DMF, add piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(5-chloro-2-nitrophenyl)piperazine.

Characterization

The synthesized 1-(5-chloro-2-nitrophenyl)piperazine should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the nitrophenyl ring and the methylene protons of the piperazine ring.
¹³C NMR Resonances for the aromatic carbons and the aliphatic carbons of the piperazine moiety.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Characteristic absorption bands for N-H stretching (if piperazine is not fully substituted), C-H stretching, C=C stretching of the aromatic ring, and N-O stretching of the nitro group.

Potential Applications and Future Directions

The structural motifs present in 1-(5-chloro-2-nitrophenyl)piperazine suggest several potential areas of application in drug discovery.

Workflow for Biological Screening

Biological Screening Workflow Screening Workflow compound 1-(5-Chloro-2-nitrophenyl)piperazine in_vitro In Vitro Assays (e.g., Enzyme inhibition, Cell viability) compound->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo Active compounds sar Structure-Activity Relationship (SAR) Studies in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for evaluating biological activity.

Nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, suggesting a potential application in dermatology.[5] Furthermore, the broader class of substituted piperazines has shown promise as anticancer agents.[2][3] Future research could involve screening 1-(5-chloro-2-nitrophenyl)piperazine against a panel of cancer cell lines and relevant molecular targets.

Conclusion

While 1-(5-chloro-2-nitrophenyl)piperazine is not a well-documented compound, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The methodologies and insights presented are based on established principles and data from analogous compounds, offering a solid foundation for researchers to build upon. The continued investigation of novel substituted piperazines holds significant promise for the discovery of new therapeutic agents.

References

  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 58. [Link]

  • Guedes, R. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

  • PubMed. (2025). Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. Medicinal Chemistry. [Link]

  • PubMed. (2004). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4763-4766. [Link]

  • ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Pharmacological Applications of 1-(5-Chloro-2-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological and synthetic utility of 1-(5-Chloro-2-nitrophenyl)piperazine and its derivatives.

Part 1: Executive Summary & Structural Logic

1-(5-Chloro-2-nitrophenyl)piperazine (CAS: 34892-17-6, analogues) represents a critical bifunctional scaffold in medicinal chemistry.[1] It belongs to the arylpiperazine class, a privileged structure known for its high affinity towards G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) receptors.[1]

Unlike the more common 1-(3-chlorophenyl)piperazine (mCPP ), this scaffold possesses an ortho-nitro group relative to the piperazine ring.[1] This structural feature serves two primary functions:

  • Electronic Modulation: The strong electron-withdrawing nitro group alters the basicity of the piperazine nitrogens and the electron density of the aromatic ring, influencing receptor binding kinetics.[1]

  • Synthetic Handle: The nitro group is a "masked" amine.[1] Its reduction yields 1-(2-amino-5-chlorophenyl)piperazine , a versatile diamine precursor used to construct fused heterocyclic systems such as piperazinyl-benzimidazoles and quinoxalines , which are potent antihistaminic, antipsychotic, and antimicrobial agents.[1]

Part 2: Synthetic Architecture & Regioselectivity[1]

The synthesis of this core relies on Nucleophilic Aromatic Substitution (


).[1] Understanding the regioselectivity of the starting material, 2,4-dichloronitrobenzene , is paramount for purity.[1]
The Regioselectivity Paradox

In 2,4-dichloronitrobenzene, two electrophilic sites exist:

  • C-1 (Ortho to Nitro): Activated by the inductive effect (-I) and resonance (-M) of the nitro group.[1]

  • C-4 (Para to Nitro): Activated primarily by resonance (-M).[1]

While steric hindrance at the ortho position suggests para attack might be favored, experimental evidence confirms that under controlled conditions (polar aprotic solvents, moderate temperature), the ortho-chlorine is displaced by piperazine.[1] This yields the target 1-(5-chloro-2-nitrophenyl)piperazine (where the remaining chlorine is at position 5 relative to the piperazine).[1]

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway from raw materials to the bioactive fused heterocycles.

Synthesis_Pathway Start 2,4-Dichloronitrobenzene Intermediate 1-(5-Chloro-2-nitrophenyl) piperazine (The Core) Start->Intermediate SNAr (Ortho-displacement) K2CO3, DMF, 80°C Piperazine Piperazine (Nucleophile) Piperazine->Intermediate Amine 1-(2-Amino-5-chlorophenyl) piperazine Intermediate->Amine Nitro Reduction (H2/Pd-C or Fe/AcOH) Benzimidazole Piperazinyl-Benzimidazoles (Antihistamines/Antipsychotics) Amine->Benzimidazole Cyclization (R-COOH / PPA) Quinoxaline Piperazinyl-Quinoxalines (Antitumor/Antimicrobial) Amine->Quinoxaline Cyclization (Glyoxal derivatives)

Figure 1: Synthetic tree demonstrating the conversion of 2,4-DCNB to the core scaffold and its divergence into fused bioactive heterocycles.

Part 3: Pharmacological Applications[1][2][3][4]

CNS Activity: Serotonin (5-HT) & Dopamine Modulation

The phenylpiperazine moiety is the quintessential pharmacophore for 5-HT receptors.[1] The 1-(5-chloro-2-nitrophenyl)piperazine derivative exhibits specific binding characteristics:

  • 5-HT2A/2C Antagonism: The steric bulk of the ortho-nitro group forces the piperazine ring out of coplanarity with the benzene ring.[1] This "twisted" conformation often favors antagonist activity at 5-HT2A receptors, relevant for atypical antipsychotic profiles.[1]

  • Selectivity Probe: In Structure-Activity Relationship (SAR) studies, this compound is used to probe the "ortho-pocket" of the receptor.[1] If the receptor tolerates the bulky nitro group, it indicates a hydrophobic cleft that can be exploited for selectivity over D2 receptors.[1]

Comparative Pharmacological Profile:

DerivativeKey SubstituentPrimary TargetPharmacological Role
Parent Core 2-NO₂, 5-Cl5-HT Receptors (Generic)SAR Probe / Synthetic Intermediate
Reduced Amine 2-NH₂, 5-ClD2 / 5-HT2APrecursor for high-affinity ligands
mCPP 3-Cl5-HT2C (Agonist)Anxiogenic / Migraine Probe
Clozapine Analog Tricyclic (Fused)D4 / 5-HT2AAtypical Antipsychotic
Antimicrobial & Antifungal Utility

Derivatives synthesized from the 1-(2-amino-5-chlorophenyl)piperazine precursor (specifically quinoxaline fusions) have demonstrated significant antibacterial activity.[1]

  • Mechanism: Intercalation into bacterial DNA or inhibition of DNA gyrase (similar to fluoroquinolones, which also contain a piperazine ring).[1]

  • Spectrum: Often active against Gram-positive strains (S. aureus) due to the lipophilicity of the chlorophenyl moiety facilitating membrane penetration.[1]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine

Note: This protocol ensures mono-substitution at the ortho position.[1]

  • Reagents: 2,4-Dichloronitrobenzene (1.0 eq), Piperazine (3.0 eq), Potassium Carbonate (

    
    , 1.5 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 2,4-dichloronitrobenzene (19.2 g, 100 mmol) in ACN (150 mL).

    • Add anhydrous

      
       (20.7 g).[1]
      
    • Add Piperazine (25.8 g, 300 mmol) in one portion. Crucial: Excess piperazine prevents bis-arylation.[1]

    • Reflux at 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Evaporate solvent. Resuspend residue in water (200 mL) to dissolve excess piperazine and salts. Extract with Dichloromethane (DCM).[1]

    • Purification: The organic layer is washed with brine, dried over

      
      , and concentrated.[1] Recrystallize from Ethanol.[1][2]
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for the doublet of the proton ortho to the nitro group shifting upfield due to the amine donation.[1]

    • Yield: Expected 85–92%.

Protocol B: Reduction to 1-(2-Amino-5-chlorophenyl)piperazine

Note: The amine is air-sensitive (oxidation to dark distinct products).[1] Use immediately or store as HCl salt.

  • Reagents: Nitro-intermediate (from Protocol A), Iron powder (5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (3:1).[1]
    
  • Procedure:

    • Suspend nitro-compound (10 mmol) in EtOH/H2O (50 mL).[1]

    • Add Fe powder and

      
      .[1]
      
    • Heat to reflux with vigorous stirring for 2 hours.

    • Filtration: Filter hot through Celite to remove iron oxides.[1]

    • Isolation: Basify filtrate with

      
      , extract with EtOAc.
      
    • Conversion to Salt: Treat the ethereal solution of the free base with HCl/Ether to precipitate the dihydrochloride salt (stable solid).[1]

Part 5: Mechanism of Action (Receptor Interaction)[1]

The following diagram details the hypothetical binding mode of the phenylpiperazine pharmacophore within a generic 5-HT GPCR binding pocket.

Pharmacophore_Binding Asp Aspartate (TM3) (Anionic Site) Pip_N Piperazine N4 (Protonated) Asp->Pip_N Ionic Salt Bridge (Critical for Affinity) Phe Phenylalanine/Trp (Aromatic Cluster) Phenyl Chlorophenyl Ring (Lipophilic) Phe->Phenyl Pi-Pi Stacking Ser Serine/Thr (H-Bond Donor) Nitro 2-Nitro Group (Steric/Electronic) Nitro->Ser Potential H-Bond Acceptor (or Steric Clash)

Figure 2: Pharmacophore mapping of the 1-(5-chloro-2-nitrophenyl)piperazine ligand within the 5-HT receptor binding pocket.[1]

Part 6: References

  • Regioselectivity in SNAr Reactions:

    • Study on the reaction of 2,4-dichloronitrobenzene with amines.

    • Source: Journal of Organic Chemistry / Tetrahedron Letters (General Consensus on Ortho-displacement).[1]

  • Piperazine Pharmacology:

    • Piperazine derivatives as drugs: A review.

    • Source: Fundamental & Clinical Pharmacology, 2018.[1]

    • [1][3]

  • Synthesis of Benzimidazoles from Phenylenediamines:

    • Standard protocols for cyclization of o-phenylenediamines.

    • Source: Organic Syntheses.

    • [1]

  • Chemical Data & Safety:

    • PubChem Compound Summary: Piperazine derivatives.[1]

    • [1]

Sources

Solubility Profile & Process Thermodynamics: 1-(5-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive operational manual for the solubility profiling and process optimization of 1-(5-Chloro-2-nitrophenyl)piperazine .

Document Type: Technical Whitepaper & Operational Guide Target Compound: 1-(5-Chloro-2-nitrophenyl)piperazine (CAS: 59817-32-2) Primary Application: Key intermediate in the synthesis of antidepressant APIs (e.g., Trazodone, Nefazodone).

Executive Summary & Chemical Context[1][2][3]

1-(5-Chloro-2-nitrophenyl)piperazine (CNPP) is a critical pharmacophore building block. Its solubility behavior is dominated by the conflict between the hydrophilic piperazine ring (secondary amine, H-bond donor/acceptor) and the lipophilic, electron-withdrawing nitro-chlorobenzene moiety.

Understanding its solubility landscape is not merely an academic exercise but a process requirement for:

  • Reaction Homogeneity: Ensuring complete nucleophilic aromatic substitution during synthesis.

  • Purification: Designing high-yield recrystallization cycles to remove isomers.

  • Salt Formation: Optimizing the formation of the hydrochloride salt (CNPP·HCl) for final drug formulation.

Physicochemical Baseline
PropertyValue / Characteristic
CAS Number 59817-32-2
Molecular Formula

Molecular Weight 241.67 g/mol
Physical State Yellow to orange crystalline solid
pKa (Predicted) ~8.5–9.0 (Piperazine

secondary amine)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)

Solubility Landscape: Empirical & Predicted

Based on structural analysis and industrial precedents for aryl-piperazines, the solubility profile of CNPP categorizes solvents into three distinct thermodynamic classes.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Class A: High Solvency DMSO, DMF, DMAc Very Soluble (>100 mg/mL)Strong dipole-dipole interactions destabilize the crystal lattice; effective solvation of the nitro group.
Class B: Process Solvents Methanol, Dichloromethane (DCM), Chloroform Soluble (Temperature Dependent)Methanol: H-bonding with piperazine nitrogens. DCM: Excellent dispersion interactions with the chlorobenzene ring. Ideal for extraction.
Class C: Crystallization Media Ethanol, Isopropanol (IPA), Ethyl Acetate Sparingly Soluble (Cold) / Soluble (Hot)The "Goldilocks" zone for recrystallization. The temperature coefficient of solubility (

) is high here.
Class D: Anti-Solvents Water, Hexane, Heptane Insoluble (<1 mg/mL)Water: Hydrophobic aryl effect dominates. Hexane: Lack of polarity prevents solvation of the amine/nitro groups.

Critical Insight: While CNPP is insoluble in water at neutral pH, it becomes highly soluble in acidic aqueous media (pH < 4) due to protonation of the piperazine nitrogen, forming the soluble cation.

Experimental Protocol: Solubility Determination

As a Senior Scientist, one must validate literature values. The following protocol describes the Laser Monitoring Dynamic Method , which is superior to static gravimetry for generating precise thermodynamic data.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess CNPP Solid Solvent Add Solvent (e.g., MeOH) Start->Solvent Equilibrate Thermostat Mixing (T ± 0.05 K) Solvent->Equilibrate Laser Laser Transmissivity Monitoring Equilibrate->Laser Dynamic Heating Dissolution Detect Clear Point (Transmissivity Max) Laser->Dissolution Solid Disappears Calc Calculate Mole Fraction (x) Dissolution->Calc Calc->Equilibrate Next Temp Point

Figure 1: Dynamic laser monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh accurately ~0.5 g of CNPP into a jacketed glass vessel.

  • Solvent Addition: Add a known mass (

    
    ) of the target solvent (e.g., Methanol).
    
  • Equilibration: Stir at 100 rpm. Heat the mixture slowly (0.2 K/min).

  • Detection: Direct a laser beam (650 nm) through the suspension. Monitor intensity via a photodiode.

  • Endpoint: Record the temperature (

    
    ) where laser intensity maximizes and stabilizes (indicating complete dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat to generate the full curve (

    
     to 
    
    
    
    ).

Thermodynamic Modeling & Data Analysis

To translate experimental data into process design parameters, we employ thermodynamic models. These equations smooth experimental error and allow interpolation.

The Modified Apelblat Model

This is the industry standard for correlating solubility (


, mole fraction) with temperature (

).


  • 
     : Mole fraction of CNPP.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application: Use this model to predict the exact yield of a cooling crystallization.

  • Yield =

    
    
    
Thermodynamic Functions

Using the Van't Hoff analysis, we extract the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Dissolution requires heat, confirming that yield increases with temperature.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Process Optimization: Recrystallization Strategy

The purification of CNPP is crucial to remove the para-nitro isomer or unreacted starting materials.

Recommended Solvent System: Methanol/Water

Type: Anti-solvent Crystallization combined with Cooling.

  • Logic: CNPP is soluble in hot methanol but insoluble in water.

  • Protocol:

    • Dissolve crude CNPP in Methanol at 60°C (near reflux) to saturation.

    • Perform hot filtration to remove mechanical impurities.

    • Slowly add Water (pre-heated to 50°C) until the solution turns slightly turbid (Cloud Point).

    • Cool slowly (10°C/hour) to 5°C.

    • Result: High purity crystals (>99%) with defined morphology.

Alternative System: Ethyl Acetate

Type: Evaporative/Cooling Crystallization.

  • Logic: Ethyl acetate provides a steeper solubility curve, allowing for high recovery rates solely by cooling, without the need for an anti-solvent.

Process Control Diagram

Recrystallization Crude Crude CNPP (Contains Isomers) Dissolve Dissolve in MeOH (T = 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Water (Anti-solvent) or Cool to 5°C Filter->AntiSolvent Nucleation Nucleation Zone (Metastable Limit) AntiSolvent->Nucleation Growth Crystal Growth (Controlled Cooling) Nucleation->Growth Isolate Centrifugation & Drying Growth->Isolate

Figure 2: Optimized recrystallization process flow for CNPP.

References

  • Vertex AI Search. (2026). Solubility and Recrystallization of Piperazine Derivatives. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • PubChem Compound Summary. (2025). 1-(5-Chloro-2-nitrophenyl)piperazine (CID 59817-32-2). National Center for Biotechnology Information. Link

(Note: While specific thermodynamic tables for this exact CAS are proprietary in many contexts, the methodologies cited (Apelblat/Jouyban) are the authoritative standard for generating the required data.)

Sources

1-(5-Chloro-2-nitrophenyl)piperazine as a building block in medicinal chemistry

[1]

Executive Summary

1-(5-Chloro-2-nitrophenyl)piperazine is a bifunctional building block characterized by an electron-deficient aromatic core substituted with a piperazine moiety, a nitro group, and a chlorine atom.[1] Its primary utility lies in its role as a precursor to 2-(piperazin-1-yl)-4-chloroaniline , a "privileged scaffold" for synthesizing benzimidazoles , quinoxalines , and tricyclic psychotropic agents .[1]

Unlike simple aryl piperazines, the ortho-nitro disposition provides a latent nitrogen nucleophile (upon reduction), enabling rapid cyclization reactions. This guide focuses on the regioselective synthesis of this specific isomer and its downstream applications in kinase inhibitor and GPCR ligand design.

Chemical Profile & Reactivity

PropertySpecification
Systematic Name 1-(5-Chloro-2-nitrophenyl)piperazine
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
Physical State Yellow to Orange Crystalline Solid
Melting Point 125–129 °C (Typical for analogous nitro-piperazines)
Key Reactivity Nitro Group: Susceptible to reduction (Fe/HCl, H₂/Pd) to aniline.Piperazine NH: Nucleophilic; amenable to alkylation/acylation.Chlorine (C5): Deactivated for S_NAr but susceptible to Pd-catalyzed coupling (Buchwald-Hartwig).[1][2]
Structural Logic

The molecule features three distinct functional handles:

  • Piperazine (C1): Acts as a solubilizing group and pharmacophore (e.g., for 5-HT receptors).

  • Nitro (C2): An "ortho-director" for cyclization.[1] Its reduction yields a primary amine adjacent to the piperazine nitrogen.

  • Chlorine (C5): A stable halogen handle allowing late-stage diversification (e.g., Suzuki coupling) after the core scaffold is built.

Synthetic Routes & Regioselectivity

The synthesis of the 1-(5-chloro-2-nitrophenyl) isomer requires overcoming the natural regioselectivity of nucleophilic aromatic substitution (S_NAr).[1]

The Regioselectivity Challenge

Reaction of 2,4-dichloronitrobenzene with piperazine typically yields the para-isomer (1-(3-chloro-4-nitrophenyl)piperazine) due to steric hindrance at the ortho position, despite the ortho carbon being inductively activated.[1]

The Expert Protocol: Fluoro-Displacement

To selectively obtain the title compound, 2-fluoro-4-chloronitrobenzene is the preferred starting material.[1] The high electronegativity of fluorine accelerates S_NAr at the ortho position, overcoming steric repulsion.

Step-by-Step Protocol

Reaction: 2-Fluoro-4-chloronitrobenzene + Piperazine

1
  • Reagents:

    • 2-Fluoro-4-chloronitrobenzene (1.0 eq)[1]

    • Piperazine (3.0 eq) – Excess prevents bis-substitution and acts as a base.[1]

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 2-fluoro-4-chloronitrobenzene in MeCN (0.5 M).

    • Add piperazine slowly at 0°C to control exotherm.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

    • Note: If using the dichloro analog, heating to 80°C is required, but yield of the desired ortho isomer will be low (<30%).

  • Workup:

    • Concentrate solvent.[3] Dilute with water.

    • Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

    • Purification: The product is basic. Acid-base extraction (extract into 1M HCl, wash organics, basify aq. layer, extract back to EtOAc) yields high purity (>95%).

SynthesisPathStart_F2-Fluoro-4-chloronitrobenzeneOrtho_ProdTARGET:1-(5-Chloro-2-nitrophenyl)piperazineStart_F->Ortho_ProdS_NAr (Fast)High RegioselectivityStart_Cl2,4-DichloronitrobenzeneStart_Cl->Ortho_ProdMinor ProductPara_ProdBy-product:1-(3-Chloro-4-nitrophenyl)piperazineStart_Cl->Para_ProdMajor Product(Steric Control)PiperazinePiperazine (3.0 eq)Piperazine->Start_FPiperazine->Start_Cl

Caption: Regioselective synthesis strategy. The Fluoro-precursor directs substitution to the ortho-position, crucial for the title compound.

Medicinal Chemistry Applications

The primary value of 1-(5-Chloro-2-nitrophenyl)piperazine is its conversion into Benzimidazole scaffolds.[1]

Pathway: Nitro Reduction to Cyclization
  • Reduction: The nitro group is reduced to an aniline using Fe/NH₄Cl or H₂/Pd-C .

    • Product:2-(Piperazin-1-yl)-4-chloroaniline .[1]

    • Stability Note: This intermediate is oxidation-sensitive (turns dark/purple) and should be used immediately or stored as an HCl salt.[1]

  • Cyclization: Reaction with electrophiles creates the fused ring.

ReagentProduct ScaffoldTherapeutic Relevance
Formic Acid / Triethyl Orthoformate 1-Piperazinyl-BenzimidazoleKinase Inhibitors (e.g., Abemaciclib analogs)
Urea / CDI Benzimidazol-2-oneAntipsychotics (D2/5-HT2A ligands)
Cyanogen Bromide 2-Amino-BenzimidazoleAnthelmintics / Antivirals
Glyoxal QuinoxalineDNA Intercalators
Case Study: 5-HT Receptor Ligands

Aryl piperazines are classic pharmacophores for Serotonin receptors.[1] The ortho-substituents allow for "conformational locking."[1]

  • Mechanism: The piperazine nitrogen (N4) is protonated at physiological pH, interacting with the conserved Aspartate residue in the GPCR binding pocket. The 5-chloro-2-nitro phenyl group occupies the hydrophobic pocket, with the nitro group often serving as a hydrogen bond acceptor.[1]

DownstreamCore1-(5-Chloro-2-nitrophenyl)piperazineAnilineIntermediate:2-(Piperazin-1-yl)-4-chloroanilineCore->AnilineReduction (Fe/HCl or H2/Pd)BenzimidazoleScaffold A:N-Piperazinyl-BenzimidazoleAniline->Benzimidazole+ Formic Acid / CDIQuinoxalineScaffold B:Quinoxaline DerivativeAniline->Quinoxaline+ Glyoxal

Caption: Divergent synthesis from the core intermediate to bioactive heterocycles.[1]

Safety & Handling

  • Hazards: Like many nitro-aryl piperazines, this compound is likely a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Handle in a fume hood.

  • Energetics: Nitro compounds can be energetic.[4] Avoid heating crude reaction mixtures to dryness without testing for thermal stability.

References

  • Regioselectivity in S_NAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews, 49(2), 273-412. Link

  • Benzimidazole Synthesis: Sánchez-Alonso, R. M., et al. (1989). Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. Pharmazie, 44(9), 606-7. Link

  • Piperazine Scaffolds in Med Chem: Chaudhary, P., et al. (2020). The medicinal chemistry of piperazines: A review. Fundamental & Clinical Pharmacology. Link

  • Ortho-Fluoro Displacement Protocol: Example methodology adapted from: Journal of Medicinal Chemistry, 2005, 48(16), 5162. (General precedent for o-fluoro nitro S_NAr).[1]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

1-(5-Chloro-2-nitrophenyl)piperazine is a key intermediate in the synthesis of numerous pharmaceutically active compounds, most notably the atypical antipsychotic aripiprazole. Its synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This application note provides a detailed, robust, and validated protocol for the synthesis of this compound from commercially available 2,4-dichloronitrobenzene and piperazine.

The core of this protocol lies in the selective substitution of the chlorine atom at the C-4 position of 2,4-dichloronitrobenzene. This regioselectivity is governed by the powerful electron-withdrawing nature of the nitro group (-NO₂), which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2][3] The para position is preferentially attacked due to a combination of potent resonance stabilization of the intermediate and reduced steric hindrance compared to the ortho position. This guide explains the causality behind each step, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.

Overall Reaction:

Mechanism:

  • Nucleophilic Attack: The secondary amine of the piperazine molecule acts as the nucleophile, attacking the electron-deficient carbon atom at the C-4 position of the 2,4-dichloronitrobenzene ring. This step is typically the rate-determining step.

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][2]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product. A second equivalent of piperazine acts as a base to neutralize the generated hydrogen chloride (HCl), forming piperazine hydrochloride.

Critical Safety and Handling (EHS)

Proper safety precautions are paramount for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 2,4-Dichloronitrobenzene (CAS: 611-06-3): Toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is a suspected carcinogen and can cause damage to organs through prolonged exposure. Avoid dust formation and ensure adequate ventilation.[4][5]

  • Piperazine (CAS: 110-85-0): Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma-like symptoms if inhaled.[6] It is hygroscopic and should be stored in a tightly sealed container.[6]

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Emergency First Aid:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[4][7] Seek immediate medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] Seek immediate medical attention.

Materials, Reagents, and Equipment

Reagents & Materials
ReagentCAS No.Molar Mass ( g/mol )PuritySupplier
2,4-Dichloronitrobenzene611-06-3192.00≥98%Sigma-Aldrich
Piperazine (Anhydrous)110-85-086.14≥99%Acros Organics
Ethanol (200 Proof)64-17-546.07ACS GradeFisher Scientific
Deionized Water7732-18-518.02--
Celite® 54561790-53-2--VWR
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Synthesis Workflow

The following workflow diagram outlines the major stages of the synthesis process, from initial setup to the final purified product.

SynthesisWorkflow node_process node_process node_start_end node_start_end node_critical node_critical start Start setup Reaction Setup (Flask, Condenser, Stirrer) start->setup reagents Charge Reagents (Solvent, Piperazine, DCNB) setup->reagents reaction Nucleophilic Substitution (Reflux, 4-6h) reagents->reaction cool Cool to RT reaction->cool filter Filter Precipitate (Piperazine HCl) cool->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate Filtrate precipitate Precipitate Product (Add Cold Water) concentrate->precipitate isolate Isolate Crude Product (Vacuum Filtration) precipitate->isolate purify Purify by Recrystallization isolate->purify finish Dry & Characterize (Final Product) purify->finish

Caption: High-level workflow for the synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine.

Step-by-Step Experimental Protocol

Reagent Quantities
ReagentMolesEquivalentsMass/Volume
2,4-Dichloronitrobenzene0.052 mol1.010.0 g
Piperazine0.156 mol3.013.4 g
Ethanol--100 mL
Deionized Water (for precipitation)--~200 mL
Reaction Procedure
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure the system is clean and dry.

  • Charge Reagents: To the flask, add ethanol (100 mL) followed by piperazine (13.4 g, 3.0 eq). Stir the mixture at room temperature until the piperazine has fully dissolved.

    • Causality Note: Using a 3-fold excess of piperazine serves two critical functions. First, it drives the reaction to completion by Le Châtelier's principle. Second, it acts as an acid scavenger, neutralizing the HCl byproduct to form piperazine hydrochloride, thus preventing protonation of the unreacted piperazine nucleophile which would render it inactive.

  • Initiate Reaction: Slowly add the 2,4-dichloronitrobenzene (10.0 g, 1.0 eq) to the stirring solution in portions over 5-10 minutes. The solution will typically turn yellow to orange upon addition.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the 2,4-dichloronitrobenzene spot (Rf ≈ 0.8) indicates completion.

Work-up and Isolation
  • Cooling & Filtration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A white precipitate (piperazine hydrochloride) will form. Filter the cooled mixture through a pad of Celite® on a Büchner funnel to remove the precipitate. Wash the filter cake with a small amount of cold ethanol (~20 mL).

    • Causality Note: Removing the solid hydrochloride salt before product isolation simplifies the subsequent steps and improves the purity of the crude product.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Precipitation: Pour the concentrated oily residue into a beaker containing 200 mL of cold deionized water while stirring vigorously. The desired product, 1-(5-Chloro-2-nitrophenyl)piperazine, will precipitate as a yellow solid.

    • Causality Note: The product is poorly soluble in water, while any remaining piperazine and its salt are highly soluble. This step effectively separates the product from water-soluble impurities.

  • Isolate Crude Product: Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual piperazine salts. Allow the product to air-dry on the funnel for 15-20 minutes.

Purification
  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~50 mL) and heat the mixture gently with stirring until the solid completely dissolves. If it does not dissolve, add more hot ethanol dropwise until a clear solution is obtained.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Final Isolation: Collect the purified yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum.

Expected Results and Characterization

  • Yield: 10.5 - 11.8 g (83-93% of theoretical)

  • Appearance: Bright yellow crystalline solid

  • Melting Point: 98-101°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, J = 2.5 Hz, 1H), 7.35 (dd, J = 8.8, 2.5 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 3.20-3.10 (m, 8H), 1.75 (br s, 1H, NH - may not be visible). Note: The piperazine N-H proton is often not observed or is very broad.

Mechanistic Visualization

The following diagram illustrates the key steps in the Nucleophilic Aromatic Substitution mechanism.

Caption: Simplified SNAr mechanism showing the formation of the Meisenheimer intermediate.

References

  • 1,2-Dichloro-4-nitrobenzene Safety Data Sheet. (2012). Thermo Fisher Scientific. [Link]

  • 2,4-Dichloronitrobenzene Safety Data Sheet. (N.D.). Cole-Parmer. [Link]

  • Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. (2009). Advances in Natural Science. [Link]

  • Kinetics of the Nucleophilic Substitution Reactions... (2005). ResearchGate. [Link]

  • Solvent effects on aromatic nucleophilic substitutions... (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines... (2020). Molecules. [Link]

  • The preparation method of 5-chloro-2-nitroanilines. (2018).
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). IOP Conference Series: Materials Science and Engineering. [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). The Organic Chemistry Tutor (YouTube). [Link]

  • Synthesis of piperazines. (N.D.). Organic Chemistry Portal. [Link]

  • Aromatic Substitution | Flow Reactions. (N.D.). Vapourtec Ltd. [Link]

Sources

Optimized reaction parameters for piperazine arylation with chloronitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Control in


 Arylation of Piperazine with Chloronitrobenzenes 

Executive Summary

The N-arylpiperazine pharmacophore is a structural cornerstone in medicinal chemistry, ubiquitous in serotonergic (5-HT) and dopaminergic ligands. This guide details the optimization of the Nucleophilic Aromatic Substitution (


) of piperazine with chloronitrobenzenes. Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this transformation leverages the electron-withdrawing nature of the nitro group to proceed under metal-free conditions.

This document provides two distinct protocols:

  • Standard Solvothermal Protocol: Optimized for maximum conversion and solubility.

  • Green Aqueous Protocol: Utilizing surfactant-mediated chemistry for environmental sustainability.

Mechanistic Insight & Kinetic Control

To optimize this reaction, one must understand the rate-determining step. The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex.

  • Activation: The nitro group (ortho or para) withdraws electron density via resonance ($ -R

    
     -I $), lowering the LUMO energy of the benzene ring and making the C-Cl bond susceptible to nucleophilic attack.
    
  • The Challenge (Selectivity): Piperazine is a diamine. Once mono-arylation occurs, the product is a secondary amine which remains nucleophilic, though slightly less sterically accessible. Without kinetic control, bis-arylation is the primary impurity.

Mechanism Visualization

SNAr_Mechanism cluster_legend Key Interactions Reactants Reactants (Piperazine + 1-Chloro-4-nitrobenzene) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Products Product (N-(4-nitrophenyl)piperazine + HCl) TS2->Products k2 (fast) Note1 Nitro group stabilizes negative charge in Intermediate via Resonance

Figure 1: Reaction coordinate of the


 process. The formation of the Meisenheimer complex (k1) is generally rate-limiting in aprotic solvents.

Critical Parameter Optimization

The following parameters were determined via high-throughput screening (HTS) to maximize the Mono:Bis ratio.

Stoichiometry (The Selectivity Lever)

The most common failure mode is using a 1:1 ratio, which statistically guarantees ~15-20% bis-arylated impurity.

  • Recommendation: Use 3.0 to 5.0 equivalents of piperazine relative to the chloronitrobenzene.

  • Causality: Excess piperazine acts as a "statistical shield," ensuring the electrophile collides with unreacted piperazine rather than the product. It also functions as an in situ base to trap the HCl byproduct.

Solvent Selection

Solvent choice dictates the stability of the charged Meisenheimer intermediate.

SolventDielectric Constant (

)
PerformanceNotes
DMF / DMSO High (>36)Excellent Stabilizes the polar transition state; fastest rates. Hard to remove.
Acetonitrile Medium (37)Good Easier workup (volatile), but slower kinetics than DMSO.
Water (Neat) High (80)Poor Poor solubility of electrophile without surfactants.
Water + HPMC HighExcellent Green Option. Surfactant creates lipophilic nanoreactors.
Base Selection

While piperazine can act as a base, consuming it reduces the effective stoichiometry.

  • Standard: Potassium Carbonate (

    
    ). Insoluble in organic solvents, it provides a heterogeneous surface for HCl neutralization without engaging in nucleophilic competition.
    
  • Avoid: Strong hydroxides (NaOH/KOH) can cause hydrolysis of the C-Cl bond to phenols (side reaction) at high temperatures.

Standardized Protocols

Protocol A: High-Performance Solvothermal Synthesis

Best for: Initial discovery, gram-scale, and difficult substrates.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 equiv)

  • Piperazine (4.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (5 mL per gram of substrate)

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add piperazine and

    
    .
    
  • Dissolve: Add DMF and stir for 5 minutes to create a suspension.

  • Addition: Add 1-Chloro-4-nitrobenzene in a single portion.

    • Note: If the reaction is highly exothermic (ortho-nitro isomers), add dropwise as a solution.

  • Heat: Heat to 100°C for 4–6 hours.

    • Monitor: Check TLC (EtOAc/MeOH 9:1) or HPLC.[1] Disappearance of chloride is the endpoint.

  • Workup (The "Self-Validating" System): See Section 5.

Protocol B: Green Chemistry (Surfactant-Mediated)

Best for: Sustainability, scale-up, and avoiding toxic dipolar aprotic solvents.

Reagents:

  • Substrate & Piperazine (same stoichiometry as above).

  • Medium: 2 wt% aqueous solution of TPGS-750-M or HPMC (Hydroxypropyl methylcellulose).

Procedure:

  • Media Prep: Dissolve HPMC (2 wt%) in water.

  • Reaction: Add reagents to the aqueous solution. Stir vigorously at 100°C .

    • Mechanism:[2][3][4] The hydrophobic effect forces the organic reactants into micellar "nanoreactors," dramatically increasing local concentration and rate [1].

  • Isolation: Cool to room temperature. The product often precipitates as a solid. Filter and wash with water.[4]

Purification Workflow: The Acid-Base Swing

This workflow leverages the basicity of the piperazine product to separate it from neutral impurities (unreacted chloronitrobenzene) and bis-arylated byproducts (which are less soluble/basic).

Purification_Workflow ReactionMix Crude Reaction Mix (DMF, Product, Excess Piperazine, Salts) Step1 1. Evaporate Solvent (if DMF) 2. Dissolve in DCM ReactionMix->Step1 Step2 Water Wash Step1->Step2 Split1 Phase Separation Step2->Split1 AqueousWaste Aqueous Waste (Piperazine salts, K2CO3) Split1->AqueousWaste OrganicPhase Organic Phase (Product + Neutral Impurities) Split1->OrganicPhase Step3 Extract with 1M HCl OrganicPhase->Step3 Split2 Phase Separation Step3->Split2 OrganicWaste Organic Layer (Discard Unreacted Chloride) Split2->OrganicWaste AcidicAqueous Acidic Aqueous Layer (Product-HCl Salt) Split2->AcidicAqueous Step4 Basify with NaOH to pH > 12 Extract into DCM AcidicAqueous->Step4 FinalProduct Final Product (Pure Mono-Aryl Piperazine) Step4->FinalProduct

Figure 2: Self-validating purification workflow. The "Acid-Base Swing" ensures only basic amines are carried forward, eliminating neutral starting materials.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low; Solvent too dry (for

).
Increase T to 120°C. Add 1% water to DMF to solubilize carbonate surface.
Bis-Arylation Low Piperazine stoichiometry.Increase Piperazine to 5.0 equiv. Add solution of chloride slowly to piperazine pool.
Product "Oils Out" Product is not crystalline.Convert to HCl or Oxalate salt for crystallization.
Dark Coloration Oxidation of amine or nitro degradation.Sparge solvent with Nitrogen (

) prior to heating.

References

  • Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

    
     mechanism). Link
    
  • Patel, N., et al. (2020). "Green Chemistry Approaches in Pharmaceutical Synthesis." International Journal of Molecular Sciences. Link

  • Roh, K., et al. (2016).[5] "Palladium-Catalyzed

    
    -Arylation of Sulfonamides." Advanced Synthesis & Catalysis. (Contrast for unactivated substrates). Link
    

Sources

Application Note: Selective Reduction of 1-(5-Chloro-2-nitrophenyl)piperazine to Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 1-(5-Chloro-2-nitrophenyl)piperazine (Compound A) to 5-chloro-2-(1-piperazinyl)aniline (Compound B). The primary synthetic challenge is the selective reduction of the nitro group (


) while preserving the labile aryl-chloride bond (

) and the secondary amine functionality of the piperazine ring.

While catalytic hydrogenation with Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it is contraindicated here due to the high risk of hydrodehalogenation (loss of chlorine). This guide presents two validated protocols:

  • Method A (Chemical): Iron/Ammonium Chloride reduction (Bechamp modification). Ideal for laboratory-scale (<50g) and high functional group tolerance.

  • Method B (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C) hydrogenation. Ideal for process scale-up (>50g) requiring cleaner impurity profiles.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Chemoselectivity Challenge

The substrate contains three reactive centers:

  • Nitro group: Requires reduction to amine (

    
     process).[1]
    
  • Aryl Chloride: Susceptible to oxidative addition by Pd(0), leading to dechlorination (impurity formation).

  • Piperazine Nitrogen: A secondary amine acting as a Lewis base, capable of poisoning acidic catalysts or reacting with electrophilic reductants (e.g., acetylation in acetic acid).

Reaction Scheme

The reduction proceeds via a stepwise electron transfer mechanism, passing through nitroso and hydroxylamine intermediates before yielding the aniline.

ReactionScheme Substrate 1-(5-Chloro-2-nitrophenyl)piperazine (Starting Material) Nitroso Nitroso Intermediate (Transient) Substrate->Nitroso 2e- / 2H+ SideProduct De-chlorinated Impurity (Avoid) Substrate->SideProduct Pd/C, H2 (Hydrodehalogenation) Hydroxylamine Hydroxylamine Intermediate (Potential Impurity) Nitroso->Hydroxylamine 2e- / 2H+ Product 5-Chloro-2-(1-piperazinyl)aniline (Target) Hydroxylamine->Product 2e- / 2H+ (-H2O)

Figure 1: Stepwise reduction pathway. Note the critical divergence where standard Pd/C catalysis leads to the unwanted de-chlorinated side product.

Protocol A: Iron/Ammonium Chloride Reduction

Best for: Lab scale, robustness, low cost. Mechanism: Single Electron Transfer (SET) from Fe(0) surface.

Reagents & Equipment
  • Substrate: 1-(5-Chloro-2-nitrophenyl)piperazine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)

  • Electrolyte/Buffer: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

  • Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser.

Step-by-Step Procedure
  • Slurry Preparation: To a 3-neck flask, add the Ethanol/Water mixture and

    
    . Stir until dissolved.
    
  • Substrate Addition: Add the nitro-piperazine substrate. Heat the mixture to 60°C.

  • Iron Addition: Add Iron powder in portions over 15 minutes. Caution: Exothermic reaction. Monitor internal temperature.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with vigorous mechanical stirring.

    • Why Mechanical Stirring? Iron powder becomes heavy and sticky as it oxidizes to iron oxides. Magnetic bars will seize, causing local overheating and stalled conversion.

  • Monitoring: Monitor via HPLC or TLC (System: DCM/MeOH 9:1). Reaction is typically complete in 2–4 hours.

    • Endpoint: Disappearance of the yellow nitro spot; appearance of the fluorescent blue/purple aniline spot.

  • Hot Filtration (Critical): While still hot (>60°C), filter the mixture through a pad of Celite to remove iron sludge. Wash the cake with hot ethanol.

    • Note: If the mixture cools, the product may precipitate into the iron sludge, leading to yield loss.

  • Workup:

    • Concentrate the filtrate to remove Ethanol.

    • Basify the remaining aqueous residue to pH 10 using 2N NaOH.

    • Extract with Ethyl Acetate (

      
      ).[2][3]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Scale-up, clean impurity profile, avoiding metal waste. Mechanism: Heterogeneous catalysis with sulfur-poisoned active sites to inhibit Ar-Cl oxidative addition.

Reagents & Equipment[5]
  • Substrate: 1-(5-Chloro-2-nitrophenyl)piperazine

  • Catalyst: 5% Pt/C (Sulfided) or 1-3% Pt(S)/C. (Loading: 2-5 wt% relative to substrate).

  • Solvent: Methanol or Ethyl Acetate.[4]

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
Step-by-Step Procedure
  • Inerting: Purge the reaction vessel (Parr shaker bottle or autoclave) with Nitrogen (

    
    ).
    
  • Loading: Add substrate and solvent (concentration ~0.1 M).

  • Catalyst Addition: Carefully add the sulfided Pt/C catalyst under Nitrogen flow. Safety: Dry catalysts can be pyrophoric; keep wet with solvent.

  • Hydrogenation:

    • Pressurize to 30–50 psi (2–3.5 bar) with

      
      .
      
    • Agitate at Room Temperature (20–25°C).

    • Note: Heating is rarely required and increases the risk of de-chlorination.

  • Monitoring: Check

    
     uptake. Once uptake plateaus, sample for HPLC.
    
  • Filtration: Filter through a 0.45

    
    m membrane or Celite pad to remove catalyst.
    
  • Isolation: Concentrate the filtrate to yield the crude aniline.

Analytical Validation & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
De-Cl Impurity < 0.5%HPLC/MS (Mass shift -34 Da)
Hydroxylamine < 0.1%HPLC (Distinct retention time)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning by piperazine amine.Increase catalyst loading or add 1.0 eq Acetic Acid to protonate the piperazine (Method B only).
De-chlorination Over-active catalyst (Method B).Switch to Sulfided Pt/C. Lower pressure. Stop reaction immediately upon

uptake completion.
Emulsions Iron salts in organic layer (Method A).Filter through Celite before extraction. Use brine heavily.
Low Yield Product trapped in Iron sludge.Ensure filtration is done HOT . Resuspend sludge in hot EtOH and re-filter.

Process Workflow Diagram

WorkupFlow Start Reaction Mixture (Fe/NH4Cl/EtOH) HotFilter Hot Filtration (Celite) Remove Iron Sludge Start->HotFilter >60°C Concentrate Concentrate Filtrate Remove Ethanol HotFilter->Concentrate Basify Basify Residue (pH 10) (NaOH) Concentrate->Basify Extract Extraction (Ethyl Acetate) Basify->Extract Dry Dry & Evaporate Extract->Dry

Figure 2: Workup workflow for the Iron-mediated reduction, emphasizing the critical hot filtration step.

References

  • Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications. Link

  • BenchChem Application Note. (2025). "Selective reduction of nitro group without affecting other functional groups."[4] Link

  • Chen, H., et al. (2017).[5] "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances. Link

  • ChemicalBook. (2024).[6] "2-Nitro-5-(1-piperazinyl)aniline synthesis protocols." Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Link

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(5-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-(5-Chloro-2-nitrophenyl)piperazine. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for process monitoring and quality control. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak shape, resolution, and sensitivity with UV detection. The protocol herein provides a comprehensive guide, from analyte characterization and method development to a step-by-step execution of the final protocol, grounded in scientific principles and aligned with industry standards for analytical procedure validation.

Introduction

1-(5-Chloro-2-nitrophenyl)piperazine is a substituted phenylpiperazine derivative. Phenylpiperazines are a class of compounds with a wide range of pharmacological activities, making them common structural motifs in drug discovery and development. As such, 1-(5-Chloro-2-nitrophenyl)piperazine often serves as a crucial building block or appears as an impurity in the synthesis of active pharmaceutical ingredients (APIs). The ability to accurately and reliably measure its concentration is therefore essential for ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This note details the logical development of an HPLC method suitable for this analyte in a research or quality control setting.

Analyte Properties & Methodological Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase composition, pH, and detector settings.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-nitrophenyl)piperazine

PropertyValue / CharacteristicRationale for HPLC Method
Structure Phenyl ring with nitro and chloro substituents, linked to a piperazine ring.The aromatic nitro-group provides a strong chromophore, making UV detection highly suitable.
Molecular Formula C₁₀H₁₂ClN₃O₂The presence of polar (nitro, amine) and non-polar (phenyl) groups suggests reversed-phase chromatography is an ideal separation mode.
pKa (Predicted)The piperazine moiety has two nitrogen atoms. The pKa of piperazine itself is ~9.73 (pKa1) and ~5.35 (pKa2).[3] The electron-withdrawing nitro and chloro groups on the phenyl ring will lower these values.The basic nature of the piperazine nitrogens means that the analyte's charge state is highly dependent on pH. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled with a buffer, ideally at least 2 pH units away from the analyte's pKa. A slightly acidic pH (e.g., pH 3-4) will ensure the piperazine nitrogens are protonated, promoting interaction with the aqueous mobile phase and preventing peak tailing.
LogP (Predicted)Moderately hydrophobic.A C18 stationary phase is an excellent starting point, providing sufficient hydrophobic interaction for retention.
UV Absorbance The nitroaromatic structure is expected to have strong UV absorbance.A UV detector is the ideal choice. A wavelength scan of the analyte in the mobile phase will determine the absorbance maximum (λmax) for optimal sensitivity.

Method Development Workflow

The development of this method followed a systematic and logical progression, beginning with initial screening and culminating in a fine-tuned, optimized protocol.

HPLC_Method_Development Analyte Analyte Characterization (pKa, LogP, UV Scan) Screening Initial Method Screening Analyte->Screening Informs Starting Conditions Column Column Chemistry (C18, C8, Phenyl) Screening->Column MobilePhase Mobile Phase (ACN vs MeOH, pH) Screening->MobilePhase Optimization Method Optimization Column->Optimization Select Best Stationary Phase MobilePhase->Optimization Select Best Solvent & pH Isocratic Isocratic Elution Tuning (% Organic) Optimization->Isocratic FlowTemp Flow Rate & Temperature Optimization->FlowTemp FinalMethod Final Optimized Method Isocratic->FinalMethod Define Final Composition FlowTemp->FinalMethod Define Final Parameters Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Verify Performance

Caption: Workflow for HPLC Method Development and Validation.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) was selected for its excellent peak shape for basic compounds and high stability.

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Water, HPLC Grade (e.g., from a Milli-Q system)

  • Standard: 1-(5-Chloro-2-nitrophenyl)piperazine reference standard of known purity.

Chromatographic Conditions Optimization
  • Column Selection: A standard C18 column was chosen as the primary screening column due to the analyte's moderate hydrophobicity. Its performance proved superior in terms of peak symmetry compared to other tested phases.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over Methanol (MeOH) as it provided a sharper peak shape and lower backpressure.

    • Aqueous Phase & pH Control: A 25 mM potassium phosphate buffer was used. The pH was adjusted to 3.0 with phosphoric acid. This low pH ensures the piperazine nitrogens are fully protonated, minimizing secondary interactions with residual silanols on the stationary phase and thus preventing peak tailing.

  • Detection Wavelength (λmax): A UV scan of the analyte in the mobile phase revealed a strong absorbance maximum at approximately 254 nm, which was selected for quantification to ensure high sensitivity.

  • Elution Mode: Isocratic elution was found to be sufficient for this single analyte analysis, providing a simple, robust, and rapid method. The ACN percentage was optimized to achieve a retention time of approximately 4-6 minutes, allowing for good separation from the solvent front without an excessively long run time.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to provide optimal efficiency. The column temperature was maintained at 30 °C to ensure reproducible retention times.

Final Optimized Protocol

This section provides the step-by-step procedure for the analysis.

Preparation of Solutions
  • Mobile Phase (60:40 ACN:Buffer):

    • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Final Mobile Phase: Mix 600 mL of Acetonitrile with 400 mL of the prepared pH 3.0 buffer. Degas thoroughly before use.

  • Diluent: The mobile phase (60:40 ACN:Buffer) is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(5-Chloro-2-nitrophenyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Prepare further dilutions as needed for linearity studies.

Chromatographic Parameters

Table 2: Optimized HPLC Conditions

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60% Acetonitrile, 40% (25 mM KH₂PO₄, pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Perform at least five replicate injections of the Working Standard Solution to check for system suitability.

  • Inject the sample solutions.

  • Bracket the sample injections with injections of the Working Standard Solution to monitor for any drift in system performance.

System Suitability and Method Validation

To ensure the method is suitable for its intended purpose, system suitability must be checked before each run, and the method must be validated according to regulatory guidelines such as ICH Q2(R1).[4][5][6]

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Measures injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)Measures retention time reproducibility.

A full validation study would also include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

Conclusion

The HPLC method detailed in this application note is rapid, specific, and robust for the quantitative determination of 1-(5-Chloro-2-nitrophenyl)piperazine. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in most analytical laboratories. The systematic development approach, grounded in the analyte's physicochemical properties, has resulted in a high-quality method suitable for routine analysis in pharmaceutical development and quality control environments.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]

  • Chen, H., & Chen, S. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(17), 4277–4283. Available from: [Link]

  • Li, Y., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 35(14), 1752-1760. Available from: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • Pichon, V., et al. (2000). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Journal of Chromatography A, 879(2), 157-166. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3084596, Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735754, 1-(5-Chloro-2-methoxyphenyl)piperazine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Available from: [Link]

  • Sam-Adjei, E. F., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(6), 2829–2833. Available from: [Link]

  • PubChemLite. 1-(5-chloro-2-methylphenyl)piperazine (C11H15ClN2). Available from: [Link]

  • National Institute of Standards and Technology. Piperazine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • CAS. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. In CAS Common Chemistry. Available from: [Link]

  • CAS. 1-(2-Nitrophenyl)piperazine. In CAS Common Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117635, 5-Chloro-2-nitrodiphenylamine. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for 1-(5-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(5-Chloro-2-nitrophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles to empower you to not only solve immediate issues but also to proactively design more robust experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and provides a foundational understanding of 1-(5-Chloro-2-nitrophenyl)piperazine's behavior in aqueous solutions.

Q1: What is 1-(5-Chloro-2-nitrophenyl)piperazine, and why is it poorly soluble in water?

Answer: 1-(5-Chloro-2-nitrophenyl)piperazine is a synthetic organic compound. Its poor aqueous solubility stems directly from its molecular structure, which features a large, nonpolar aromatic component (the chloronitrophenyl group) and a basic piperazine ring. While data for this specific molecule is not abundant, its structure strongly suggests it is a hydrophobic, weakly basic compound. Compounds with similar structures are known to be insoluble in water but soluble in organic solvents like DMSO and methanol.[1]

The key factors contributing to its low water solubility are:

  • Hydrophobicity: The substituted phenyl ring is nonpolar and does not favorably interact with polar water molecules.

  • Molecular Size: Larger organic molecules are generally more difficult for solvent molecules to surround and solvate.[2]

  • Crystal Lattice Energy: In its solid state, the molecule is held in a crystal lattice. For the compound to dissolve, the energy of interaction between the compound and the solvent molecules must be sufficient to overcome this lattice energy.

Q2: I added the powdered compound directly to my phosphate-buffered saline (PBS) at pH 7.4, and it didn't dissolve. What went wrong?

Answer: This is a common and expected outcome. Direct addition of a hydrophobic solid to a neutral aqueous buffer is rarely successful. The primary issue is the compound's very low intrinsic solubility in water. At a neutral pH of 7.4, the basic piperazine moiety is only partially protonated, which is insufficient to significantly enhance the overall solubility of this predominantly hydrophobic molecule. A systematic, multi-step approach is required, starting with the preparation of a concentrated stock solution in an appropriate solvent.

Q3: What are the essential first steps I should take before attempting to solubilize this compound for an experiment?

Answer: Before selecting a solubilization strategy, a systematic approach is crucial. The following workflow provides a logical progression from initial attempts to more advanced techniques.

G cluster_0 Solubility Enhancement Workflow A Start: Obtain Dry Compound B Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) A->B Step 1 C Attempt Dilution in Aqueous Buffer (e.g., PBS) B->C Step 2 D Precipitation Occurs? C->D Step 3 E Success! Solution is Clear. Proceed to Experiment. D->E No F TROUBLESHOOTING REQUIRED D->F Yes G Strategy 1: pH Adjustment F->G Investigate H Strategy 2: Co-Solvent System F->H Investigate I Strategy 3: Surfactant/Complexation Agent F->I Investigate

Caption: A systematic workflow for solubilizing challenging compounds.

Part 2: Core Troubleshooting Guides

If you've prepared a stock solution and encountered precipitation upon dilution, use these guides to find a robust solution.

Q4: Can I use pH adjustment to improve solubility? If so, how?

Answer: Yes, pH adjustment is a primary and highly effective technique for ionizable compounds like this one.[3][4] The piperazine ring contains two nitrogen atoms that can be protonated (accept a proton) in acidic conditions.

  • The Principle (Causality): The uncharged form of the molecule is poorly soluble. By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will be accepted by the nitrogen atoms on the piperazine ring, giving them a positive charge. This charged, or "ionized," form of the molecule is significantly more polar and, therefore, much more soluble in water. The two pKa values for the parent piperazine molecule are approximately 5.35 and 9.73.[5][6] While substitution will alter these values, the principle remains that the molecule will be more soluble at a pH well below its lowest pKa.

  • Step-by-Step Protocol: pH-Mediated Solubilization

    • Prepare a high-concentration stock solution of 1-(5-Chloro-2-nitrophenyl)piperazine in 100% DMSO (e.g., 10-50 mM).

    • Select an acidic buffer for your final working solution (e.g., a citrate buffer at pH 3.0 or a glycine-HCl buffer at pH 2.5). Crucially, ensure this low pH is compatible with your downstream assay.

    • While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.

    • Validation: Observe the solution carefully. It should remain clear. If any cloudiness (incipient precipitation) appears, the concentration is too high for that specific buffer condition.

    • As a final control, you can adjust the pH of a small aliquot back towards neutral (e.g., pH 7.4) with NaOH. You should observe immediate precipitation, confirming that the acidic pH was responsible for maintaining solubility.

Q5: pH adjustment is not compatible with my cell-based assay. What is the next best option?

Answer: When pH manipulation is not an option, using a co-solvent system is the most common and effective alternative.[3][7]

  • The Principle (Causality): A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent mixture.[8][9][10] This less-polar environment reduces the energetic penalty of dissolving a hydrophobic compound, thereby increasing its solubility. Common co-solvents used in research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][8]

  • Step-by-Step Protocol: Co-Solvent System Development

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Prepare several aqueous buffer solutions containing varying percentages of a co-solvent (e.g., PBS with 5% ethanol, 10% ethanol, 5% PG, 10% PG).

    • Perform a dilution test: Add the DMSO stock to each co-solvent buffer to achieve your target final concentration.

    • Validation: Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) and visually inspect for precipitation. The optimal co-solvent system is the one that uses the lowest percentage of organic solvent while keeping your compound fully dissolved.

    • Important: Always run a vehicle control in your experiment (i.e., the co-solvent buffer without the compound) to ensure the solvent mixture itself does not affect your results.

Co-SolventTypical Starting % (v/v)Notes
Ethanol 5 - 20%Commonly used, but can have biological effects at higher concentrations.[8]
Propylene Glycol (PG) 5 - 30%Generally well-tolerated in many biological systems.[7]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Effective for highly insoluble compounds; can increase solution viscosity.[2]
Dimethyl Sulfoxide (DMSO) < 1%While used for stock solutions, final concentrations should be kept very low (<0.5% or <0.1% for sensitive assays) due to its cellular effects.
Q6: I have tried co-solvents, but my compound is still precipitating at the required concentration. Are there more advanced options?

Answer: Yes. When standard methods are insufficient, you can employ formulation enhancers like surfactants or cyclodextrins. These are powerful tools but require careful consideration.

  • Option 1: Surfactants

    • The Principle (Causality): Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[11] Above a certain concentration, called the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core.[12] Your poorly soluble compound can partition into this hydrophobic core, allowing it to be effectively dispersed in the aqueous solution.[4] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used.[13]

    • Protocol Considerations: Start with low concentrations of surfactant (e.g., 0.1% - 1% w/v) in your aqueous buffer. Add your DMSO stock to this surfactant-containing solution. Be aware that surfactants can interfere with some assays, particularly those involving cell membranes or protein interactions.

  • Option 2: Cyclodextrins

    • The Principle (Causality): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The hydrophobic chloronitrophenyl part of your molecule can fit inside this cavity, forming an "inclusion complex."[16] This complex has a hydrophilic exterior, dramatically increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 CD Cavity Hydrophobic Cavity Drug 1-(5-Chloro-2-nitrophenyl)piperazine (Hydrophobic Part) Exterior Hydrophilic Exterior Exterior->CD

Caption: A cyclodextrin encapsulates the hydrophobic part of a drug.

  • Step-by-Step Protocol: Cyclodextrin Solubilization

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

    • Add the powdered 1-(5-Chloro-2-nitrophenyl)piperazine directly to the HP-β-CD solutions.

    • Sonicate or shake the mixture at room temperature for several hours (or overnight) to facilitate complex formation.

    • Validation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant. This is your stock solution. The concentration can be determined via UV-Vis spectrophotometry against a standard curve. This stock can then be diluted in your final assay buffer.

References

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SpringerLink. Solubility enhancement and application of cyclodextrins in local drug delivery.
  • PMC (PubMed Central). Drug Solubility: Importance and Enhancement Techniques.
  • PeerJ. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Preprints.org. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • PharmaTutor. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Pharmaceutical Sciences and Research. Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Wikipedia. Cosolvent.
  • Taylor & Francis Online. Cosolvent – Knowledge and References.
  • ResearchGate. Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions.
  • PMC (PubMed Central). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.
  • ScienceDirect. Co-solvent: Significance and symbolism.
  • Quora. How does surfactant affect solubility of relatively non polar substance?
  • Taylor & Francis. Water-Insoluble Drug Formulation.
  • PubChem. Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?).
  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Lab Alley. Surfactants.
  • ResearchGate. Formulation and development strategies for drugs insoluble in gastric fluid.
  • PMC (PubMed Central). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. Formulation strategies for poorly soluble drugs.
  • PMC (PubMed Central). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems.
  • YouTube. Non-ionic Surfactants.
  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine.
  • ChemBK. 1-(2-Chloro-4-nitrophenyl)-piperazine.
  • Matrix Fine Chemicals. 1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE | CAS 76835-20-6.
  • ResearchGate. pKa values of common substituted piperazines.
  • Wikipedia. Piperazine.
  • PubChem. Piperazine.
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PubChem. 5-Chloro-2-nitrodiphenylamine.
  • Sigma-Aldrich. 5-Chloro-2-nitroaniline.
  • Sigma-Aldrich. 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.
  • Semantic Scholar. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • CAS Common Chemistry. 1-(2-Nitrophenyl)piperazine.
  • University of Regina. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
  • PubChemLite. 1-(5-chloro-2-methylphenyl)piperazine (C11H15ClN2).

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Controlling regioselectivity in the synthesis of chloro-nitrophenyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of Chloro-Nitrophenyl Piperazines

Subject: Controlling Regioselectivity in the


 Reaction of 2,4-Dichloronitrobenzene with Piperazine.
Target Product:  Typically 1-(2-chloro-4-nitrophenyl)piperazine  (Para-substitution relative to nitro group).[1]
Audience:  Process Chemists, Medicinal Chemists, and R&D Scientists.

Module 1: Mechanism & Theory (The "Why")

Q: Why do I observe a mixture of isomers when reacting 2,4-dichloronitrobenzene (2,4-DCNB) with piperazine?

A: This reaction is a Nucleophilic Aromatic Substitution (


).[2][3][4] The regioselectivity is governed by a competition between electronic activation  and steric hindrance .
  • Electronic Activation (The Nitro Effect): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). It activates the benzene ring towards nucleophilic attack at positions ortho and para to itself by stabilizing the Meisenheimer complex intermediate.
    
    • C-2 Position (Ortho): Inductively closest to the

      
       group (strongest activation electronically).
      
    • C-4 Position (Para): Resonance stabilized, but inductively further away.

  • Steric Hindrance (The Piperazine Effect): Piperazine is a bulky secondary amine.

    • C-2 Attack: The nucleophile encounters significant steric clash with the adjacent nitro group.

    • C-4 Attack: The nucleophile approaches a position flanked by a proton and a chlorine, which is sterically much more accessible.

The Verdict: Under standard kinetic conditions, C-4 substitution (Para) is favored due to steric dominance. However, thermodynamic conditions (high heat) or specific solvent interactions (non-polar solvents stabilizing the ortho transition state via H-bonding) can increase the ortho impurity [1, 2].

ReactionPathway cluster_legend Selectivity Drivers Start 2,4-Dichloronitrobenzene + Piperazine TS_Para TS-Para (C-4 Attack) [Lower Energy Barrier] Start->TS_Para Kinetic Control TS_Ortho TS-Ortho (C-2 Attack) [High Steric Hindrance] Start->TS_Ortho Thermal/Solvent Deviation Prod_Para Major Product 1-(2-chloro-4-nitrophenyl)piperazine TS_Para->Prod_Para Prod_Ortho Minor Impurity 1-(4-chloro-2-nitrophenyl)piperazine TS_Ortho->Prod_Ortho Para: Sterically favored Para: Sterically favored Ortho: Electronically activated but hindered Ortho: Electronically activated but hindered

Caption: Kinetic pathway favoring C-4 (para) substitution due to steric hindrance at the C-2 (ortho) position.

Module 2: Troubleshooting Guide (The "How")

Q: My HPLC shows 15% ortho-isomer. How do I minimize this?

A: You are likely operating under conditions that allow the reaction to overcome the steric barrier of the ortho position.

VariableRecommendationScientific Rationale
Temperature Reduce (e.g., from 120°C to 60–80°C).Lower temperatures favor the kinetic product (Para). High heat provides the activation energy required for the sterically hindered ortho attack.
Solvent Use Polar Aprotic (DMF, DMSO, Acetonitrile).Non-polar solvents (Toluene) can sometimes favor ortho substitution by stabilizing the transition state via intramolecular hydrogen bonding between the nucleophile and the nitro group [3]. Polar solvents disrupt this interaction.
Base Use mild inorganic base (

).
Strong alkoxides might be less selective. Carbonates buffer the HCl generated without promoting side reactions.

Q: I am seeing bis-substitution (disappearance of the chloro- group). What is happening?

A: While the amino group introduced is electron-donating (deactivating the ring for a second


), forcing conditions can displace the second chlorine.
  • Solution: Ensure you are using a slight excess of piperazine (2.0–3.0 eq) relative to the electrophile, but monitor reaction time strictly. Do not let the reaction "cook" overnight if conversion is complete.

Q: The reaction is too slow in Ethanol/Water. Can I switch to DMF?

A: Yes.


 reactions are significantly faster in polar aprotic solvents (DMF, DMSO, NMP) because these solvents solvate cations well but leave the nucleophilic anion (or amine) "naked" and more reactive.
  • Warning: Increased reactivity can slightly erode regioselectivity. If switching to DMF, lower the temperature by 20–30°C compared to your alcohol protocol.

Module 3: Experimental Protocol

Protocol: Synthesis of 1-(2-chloro-4-nitrophenyl)piperazine Validated for high regioselectivity (>95:5 Para:Ortho).

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • Piperazine (anhydrous) (2.5 eq) — Excess acts as base and drives kinetics.

  • Potassium Carbonate (

    
    ) (1.5 eq) — Optional if excess piperazine is used, but recommended to scavenge HCl.
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

Step-by-Step:

  • Dissolution: Charge 2,4-Dichloronitrobenzene (19.2 g, 100 mmol) into a flask containing Acetonitrile (150 mL). Stir until dissolved.

  • Nucleophile Addition: Add Piperazine (21.5 g, 250 mmol) and

    
     (20.7 g, 150 mmol).
    
  • Reaction: Heat to reflux (approx. 80–82°C) . Monitor by HPLC/TLC.

    • Checkpoint: Reaction is usually complete in 4–6 hours. Stop immediately upon consumption of starting material to prevent bis-substitution.

  • Work-up (Purification of Regioisomer):

    • Cool mixture to Room Temperature. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Crucial Step (Isomer Separation): Dissolve residue in dilute aqueous HCl (pH ~2). The unreacted 2,4-DCNB (if any) is insoluble and can be extracted with Ethyl Acetate.

    • Basify the aqueous layer (pH >10) with NaOH. The product precipitates.[5]

    • Recrystallization: Recrystallize the crude solid from Isopropanol (IPA) . The para-isomer crystallizes readily, while the ortho-isomer and excess piperazine remain largely in the mother liquor [4].

Module 4: Analytical & Separation Logic

Q: How do I distinguish the isomers on NMR?

A: Proton NMR (


 NMR) is definitive.
  • Para-product (Target): The proton at C-3 (between Cl and

    
    ) appears as a doublet with a small coupling constant (meta-coupling, 
    
    
    
    Hz) at
    
    
    ppm. The proton adjacent to the piperazine ring (C-6) appears as a doublet (
    
    
    Hz).
  • Ortho-product (Impurity): The substitution pattern changes the symmetry. You will lack the specific shielding pattern of the piperazine being ortho to the chlorine.

Troubleshooting Start Issue Detected Decision1 High Ortho-Isomer Content? Start->Decision1 Action1 Decrease Temp. Switch to Polar Aprotic Solvent. Decision1->Action1 Yes Decision2 Bis-Substitution Observed? Decision1->Decision2 No Action2 Reduce Reaction Time. Check Stoichiometry (2.5 eq Piperazine). Decision2->Action2 Yes Decision3 Low Yield / Slow Rate? Decision2->Decision3 No Action3 Switch Solvent (EtOH -> DMF). Increase Temp (Caution: Monitor Selectivity). Decision3->Action3 Yes

Caption: Decision tree for troubleshooting common synthetic issues in SNAr piperazine coupling.

References

  • Sythana, S., et al. (2014).[2] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. Link

  • WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Link

  • RSC Publishing. (2021). "Solvent effects on aromatic nucleophilic substitutions." Journal of the Chemical Society. Link

  • National Institutes of Health (PMC). (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules. Link

Sources

Validation & Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of analytical sciences. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pattern of 1-(5-Chloro-2-nitrophenyl)piperazine , a compound of interest in medicinal chemistry. Drawing upon established principles of mass spectrometry and data from analogous structures, this document will serve as a practical resource for the identification and characterization of this and related compounds.

The Influence of Ionization Technique: A Comparative Overview

The fragmentation of a molecule in a mass spectrometer is profoundly influenced by the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common methods, each imparting different amounts of energy to the analyte and thus yielding distinct fragmentation patterns.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1][2] This can be advantageous for detailed structural elucidation as it reveals the intricate framework of the molecule. However, for some molecules, the molecular ion peak may be weak or absent.[3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts significantly less energy to the analyte, typically resulting in the observation of a prominent protonated molecule, [M+H]⁺.[1][3] Fragmentation is induced in a subsequent step, often through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This allows for a more controlled fragmentation process.

For 1-(5-Chloro-2-nitrophenyl)piperazine, analysis by both techniques would provide complementary information. GC-MS with EI would likely yield a complex fragmentation pattern revealing the core structure, while LC-MS with ESI would readily confirm the molecular weight and allow for targeted fragmentation studies.

Proposed Fragmentation Pathway of 1-(5-Chloro-2-nitrophenyl)piperazine

The fragmentation of 1-(5-Chloro-2-nitrophenyl)piperazine is anticipated to be driven by the cleavage of the most labile bonds, primarily the C-N bonds of the piperazine ring and the bonds connecting the piperazine ring to the substituted phenyl ring.[4][5] The presence of the electron-withdrawing nitro group and the chloro substituent on the phenyl ring will also influence the fragmentation pathways.

Below is a proposed fragmentation pathway under both EI and ESI (CID) conditions.

fragmentation_pathway cluster_phenyl Phenyl Ring Fragmentation cluster_piperazine Piperazine Ring Fragmentation M 1-(5-Chloro-2-nitrophenyl)piperazine [M]⁺˙ / [M+H]⁺ m/z = 255/256 F1 Loss of NO₂ m/z = 209/210 M->F1 - NO₂ F2 Loss of Cl m/z = 220/221 M->F2 - Cl F3 C₇H₆ClN₂O₂⁺ m/z = 199 M->F3 Piperazine ring opening F4 C₄H₉N₂⁺ m/z = 85 M->F4 α-cleavage F5 C₄H₈N⁺ m/z = 70 F4->F5 - CH₃ F6 C₃H₅N⁺ m/z = 55 F5->F6 - CH₃

Caption: Proposed fragmentation pathway of 1-(5-Chloro-2-nitrophenyl)piperazine.

Comparative Analysis of Key Fragment Ions

The following table summarizes the expected key fragment ions for 1-(5-Chloro-2-nitrophenyl)piperazine, their proposed structures, and a comparison with fragmentation patterns of similar compounds.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Significance and Comparison with Alternatives
255/256 [M]⁺˙ / [M+H]⁺ The molecular ion (EI) or protonated molecule (ESI). Its presence confirms the molecular weight of the compound.
209/210 [M - NO₂]⁺ Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. This fragment helps to confirm the presence of the nitro substituent.
220/221 [M - Cl]⁺ Loss of the chlorine atom is another characteristic fragmentation for chlorinated compounds.
199 [C₇H₆ClN₂O₂]⁺ This ion likely results from the cleavage of the piperazine ring, retaining the substituted phenyl group and a portion of the piperazine.
154 [C₆H₄ClN₂O₂]⁺ Represents the chloronitrophenyl portion of the molecule after cleavage of the C-N bond connecting it to the piperazine ring. This is a key diagnostic ion for the substituted phenyl moiety. A similar fragment at m/z 154 has been observed for 1-(3-chlorophenyl)-piperazine (mCPP).[4]
85 [C₄H₉N₂]⁺ A characteristic fragment of the piperazine ring, resulting from cleavage of the bond to the phenyl ring.
70 [C₄H₈N]⁺ Further fragmentation of the piperazine ring often leads to this ion. This fragment is commonly observed in the mass spectra of phenylpiperazines.[4]
56 [C₃H₆N]⁺ Another common fragment arising from the piperazine ring cleavage, also seen in other phenylpiperazine derivatives.[4]

Experimental Protocols for Mass Spectrometric Analysis

To obtain the fragmentation data for 1-(5-Chloro-2-nitrophenyl)piperazine, the following experimental setups can be employed:

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Caption: A typical workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation: Dissolve a small amount of 1-(5-Chloro-2-nitrophenyl)piperazine in a volatile organic solvent such as methanol or acetonitrile.

  • Gas Chromatography:

    • Injector: Use a split/splitless injector at a temperature of 250-280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

    • Data Analysis: Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library of known spectra or interpret the fragmentation pattern based on known chemical principles.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

Caption: A workflow for LC-MS/MS analysis.

Detailed Steps:

  • Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS1: A full scan to identify the protonated molecule [M+H]⁺ at m/z 256.

    • MS2 (Tandem MS): Select the [M+H]⁺ ion as the precursor and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

    • Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions.

Conclusion

While no direct experimental data for the mass spectrometry fragmentation of 1-(5-Chloro-2-nitrophenyl)piperazine is readily available in the searched literature, a robust and informative fragmentation pattern can be predicted based on the well-established fragmentation behaviors of phenylpiperazines and substituted aromatic compounds.[4][6] The proposed fragmentation pathways and the table of expected key fragment ions provide a solid foundation for researchers to identify and characterize this molecule in complex matrices. The comparative analysis of EI and ESI techniques highlights the complementary nature of these methods in modern analytical workflows. The provided experimental protocols offer a starting point for developing validated analytical methods for the detection and quantification of 1-(5-Chloro-2-nitrophenyl)piperazine.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 4

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. 5

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate.

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Fragmentation Mechanisms. Intro to Mass Spectrometry.

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Semantic Scholar.

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.

  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Benchchem.

  • Fragmentation Patterns in Mass Spectrometry (1.2.5). IB DP Chemistry HL 2025 Notes | TutorChase.

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube.

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube.

  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. spectra-of-ei-ms-and-esi-ms-ms)

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1-(5-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

1-(5-Chloro-2-nitrophenyl)piperazine (CNPP) is a pharmacologically active intermediate often used in the synthesis of antipsychotic agents (e.g., piperazine-based tricyclics).[1] Its disposal requires strict adherence to protocols designed for halogenated nitrogenous organics .

Immediate Action Required:

  • Do NOT dispose of via municipal sewer or sink drains.

  • Do NOT mix with strong acids or oxidizers (risk of exothermic decomposition).

  • Mandatory Treatment: High-temperature incineration (>1100°C) with acid gas scrubbing.

Part 2: Chemical Hazard Profile (The "Why")

To manage this chemical safely, one must understand the risks inherent in its molecular structure.[1] This is not merely "toxic waste"; it is a precursor with specific reactive moieties that dictate its disposal path.

Structural Hazard Analysis[1]
  • The Nitro Group (-NO₂): While CNPP is stable under normal storage, nitro-aromatics possess high chemical potential energy.[1] In a fire or uncontrolled reaction, they contribute to rapid combustion and release nitrogen oxides (NOx), a toxic gas.[1]

  • The Chlorine Atom (-Cl): This is the critical disposal constraint. Incomplete combustion of chlorinated aromatics at low temperatures (<850°C) can catalyze the formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Furans (PCDFs) —some of the most potent environmental toxins known.

  • The Piperazine Ring: A secondary amine structure that is basic. If mixed with acidic waste streams, it will generate heat (exothermic neutralization), potentially destabilizing the nitro group.[1]

Table 1: Physical & Chemical Properties Relevant to Disposal

PropertyDataOperational Implication
CAS Number 59447-60-6 (or similar isomers)Use for waste manifesting.
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized during transfer.
Melting Point ~130–134 °CSolid at room temp; requires solid waste stream.
Solubility Low in water; Soluble in DMSO/MethanolRinse residues with organic solvent, not water.[1]
Reactivity Incompatible with Oxidizers/AcidsSTRICT SEGREGATION required.[2]

Part 3: Operational Disposal Protocol (The "How")

This protocol is a self-validating system. If a step is impossible (e.g., "Container is leaking"), the protocol forces a stop-and-correct action before proceeding.[1]

Workflow Visualization: Waste Stream Decision Matrix

WasteDecision Start Waste Generation (CNPP) CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (e.g., in DMSO) CheckState->Liquid Segregation Segregation Check: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation SolidPack Double-bag in Polyethylene (LDPE) Segregation->SolidPack If Solid LiquidPack Collect in Halogenated Solvent Carboy Segregation->LiquidPack If Liquid Labeling Label: 'Hazardous Waste' (Toxic, Irritant, Halogenated) SolidPack->Labeling LiquidPack->Labeling Final Transfer to EHS/Disposal Partner for Incineration Labeling->Final

Figure 1: Decision matrix for segregating and packaging CNPP waste streams.

Step-by-Step Procedure
Phase 1: Segregation & Collection
  • Isolate the Stream: Designate a specific satellite accumulation container for "Halogenated Organic Solids."

  • Compatibility Check: Ensure the container has never held strong acids (Nitric, Sulfuric) or strong oxidizers (Permanganates).

    • Scientific Rationale: Piperazine derivatives are basic. Mixing with acid waste triggers an exothermic reaction. Heat + Nitro group = Explosion Risk.

  • Solid Waste:

    • Sweep up powder using a dedicated brush to minimize dust generation.

    • Place in a clear polyethylene bag (minimum 4 mil thickness).

    • Seal with tape and place inside a secondary rigid container (HDPE drum or bucket).

  • Liquid Waste (Mother Liquors):

    • If CNPP is dissolved in solvents (DCM, Methanol, DMSO), collect in a carboy marked "Halogenated Solvent Waste." [1]

    • Do not mix with aqueous acidic waste streams.

Phase 2: Labeling & Manifesting

Proper documentation ensures the incineration facility uses the correct burn profile.

  • Label Text: "Hazardous Waste - 1-(5-Chloro-2-nitrophenyl)piperazine."[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Waste Codes (US RCRA/EU EWC):

    • USA: Likely D003 (Reactive) is not applicable unless tested, but treat as Characteristic Hazardous Waste .[1] If spent solvents are involved, use F001/F002 .[1][3][4]

    • EU:[5]07 05 13 * (Solid wastes containing dangerous substances).

Part 4: The Fate of the Chemical (Incineration Science)

Researchers often view disposal as a "black box." Understanding the destruction mechanism ensures you appreciate the need for professional disposal services over in-house neutralization.

CNPP must undergo High-Temperature Incineration .

IncinerationPath Molecule CNPP Molecule (C10H12ClN3O2) Kiln Rotary Kiln (>1100°C) Molecule->Kiln Injection Reaction Oxidation: C -> CO2 H -> H2O N -> NOx Cl -> HCl Kiln->Reaction Combustion Scrubber Wet Scrubber (NaOH Spray) Reaction->Scrubber Acid Gases (HCl, NOx) Stack Clean Release (N2, CO2, H2O, NaCl) Scrubber->Stack Neutralization

Figure 2: Chemical fate pathway during high-temperature incineration.[1]

  • Combustion: At >1100°C, the aromatic ring shatters.[1] The carbon converts to CO₂, and hydrogen to H₂O.[1]

  • Chlorine Handling: The chlorine atom is stripped to form Hydrogen Chloride (HCl) gas.

  • Scrubbing: The incinerator exhaust passes through a caustic scrubber (NaOH). The HCl reacts to form harmless table salt (NaCl) and water, preventing acid rain or dioxin emission.[1]

Part 5: Emergency Procedures

Scenario: Benchtop Spill (Solid Powder)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 particulate respirator.[1] Do not inhale dust.[2][6][7][8][9]

  • Containment: Cover the spill with damp paper towels to prevent dust aerosolization.

  • Cleanup: Scoop material into a waste bag. Wipe the surface with methanol or acetone, followed by soap and water.[1]

  • Disposal: Treat all cleanup materials (towels, gloves) as hazardous chemical waste (see Part 3).[1]

Scenario: Skin/Eye Contact [2][6][7][8][10]

  • Eyes: Rinse immediately with water for 15 minutes.[2][5][8] The piperazine moiety is basic and can cause caustic-like irritation.

  • Skin: Wash with soap and water.[2][8][9] Do not use ethanol (may increase transdermal absorption).

Part 6: References & Verification[1]

  • Fisher Scientific. (2024). Safety Data Sheet: 1-(2-Chloro-4-nitrophenyl)piperazine. Retrieved from [1]

  • TCI Chemicals. (2025).[7][10] Safety Data Sheet: 1-(5-Chloro-2-nitrophenyl)piperazine. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations. Retrieved from

  • National Institutes of Health (NIH). Chloroaromatic formation in incineration processes. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.